molecular formula C14H10BrFO3 B6291054 2-Bromo-3-(benzyloxy)-6-fluorobenzoic acid CAS No. 2432848-53-6

2-Bromo-3-(benzyloxy)-6-fluorobenzoic acid

Cat. No. B6291054
CAS RN: 2432848-53-6
M. Wt: 325.13 g/mol
InChI Key: YHDRNKWPJWVQGB-UHFFFAOYSA-N
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Description

“2-Bromo-3-(benzyloxy)-6-fluorobenzoic acid” is likely a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The “2-Bromo”, “3-(benzyloxy)”, and “6-fluoro” parts indicate the positions of the bromine, benzyloxy, and fluorine substituents on the benzene ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through a multi-step process involving bromination, benzyloxy substitution, and fluorination of benzoic acid .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with bromine, benzyloxy, and fluorine groups at the 2nd, 3rd, and 6th positions respectively, and a carboxylic acid group .


Chemical Reactions Analysis

This compound could potentially participate in various chemical reactions. For instance, it might undergo Suzuki-Miyaura cross-coupling reactions, a common method for forming carbon-carbon bonds using organoboron reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group could make it polar and capable of forming hydrogen bonds .

Mechanism of Action

Target of Action

It’s known that organoboron compounds, such as boronic esters, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of 2-Bromo-3-(benzyloxy)-6-fluorobenzoic acid likely involves its interaction with a metal catalyst in a Suzuki–Miyaura coupling reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-3-(benzyloxy)-6-fluorobenzoic acid are likely related to its role in the Suzuki–Miyaura coupling reaction . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis and can lead to the creation of a wide variety of complex organic compounds .

Pharmacokinetics

It’s known that boronic esters, in general, are usually bench stable, easy to purify, and often even commercially available

Result of Action

The result of the action of 2-Bromo-3-(benzyloxy)-6-fluorobenzoic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide variety of complex organic compounds .

Action Environment

The action of 2-Bromo-3-(benzyloxy)-6-fluorobenzoic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions .

Future Directions

The potential applications and future directions for this compound could be vast, given the versatility of benzoic acid derivatives in fields like medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

2-bromo-6-fluoro-3-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO3/c15-13-11(7-6-10(16)12(13)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDRNKWPJWVQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(benzyloxy)-6-fluorobenzoic acid

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